molecular formula C10H14O2 B1280764 (2-Isopropoxyphenyl)methanol CAS No. 82657-68-9

(2-Isopropoxyphenyl)methanol

Cat. No. B1280764
CAS RN: 82657-68-9
M. Wt: 166.22 g/mol
InChI Key: QPEGLRPZJGPWQR-UHFFFAOYSA-N
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Patent
US07354920B2

Procedure details

A mixture of 2-hydroxybenzyl alcohol (21.04 g, 1 equiv., available from Aldrich Chemical Company), 2-isopropyl iodide (32.3 mL, 1.9 equiv., available from Aldrich Chemical Company) and K2CO3 (71.42 g, 3 equiv.) in ethanol was refluxed for 3 hours. On cooling the reaction mixture was filtered and the solvent removed under reduced pressure and replaced with dichloromethane, and then filtered and the solvent removed to give the title compound as an oil (27.751 g, 99%). 1H NMR (300 MHz, CDCl3): δ 1.37 (d, 6H, J=6.0 Hz), 3.55 (bs, 1H), 4.50-4.70 (m, 3H), 6.78-6.90 (m, 2H), 7.15-7.25 (m, 2H).
Quantity
21.04 g
Type
reactant
Reaction Step One
[Compound]
Name
2-isopropyl iodide
Quantity
32.3 mL
Type
reactant
Reaction Step One
Name
Quantity
71.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].[C:10]([O-])([O-])=O.[K+].[K+].[CH2:16](O)[CH3:17]>>[CH:16]([O:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5])([CH3:17])[CH3:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
21.04 g
Type
reactant
Smiles
OC1=C(CO)C=CC=C1
Name
2-isopropyl iodide
Quantity
32.3 mL
Type
reactant
Smiles
Name
Quantity
71.42 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=C(C=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 27.751 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.